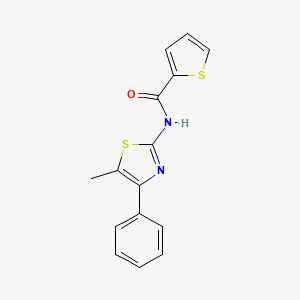

![molecular formula C19H21NO4 B5573339 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5573339.png)

3-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 327.14705815 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Crystallography and Magnetism 3-(N-tert-Butyl-N-aminoxyl)benzoic acid exhibits interesting crystallography and magnetism. This compound forms chains of nitroxide to aryl CH contacts, joined by complementary carboxylic acid hydrogen bonds. Despite its strong adsorption to silica gel, it doesn't show evidence of discrete triplet state radical pairing in solution phase ESR. Its solid-state magnetic susceptibility studies reveal an antiferromagnetic downturn at lower temperatures, indicating either a phase change or the presence of multiple competing exchange interactions (Baskett & Lahti, 2005).

Ligand Applications in Asymmetric Hydrogenation The related structural motifs, such as tert-butylmethylphosphino groups, have been utilized in ligands for rhodium-catalyzed asymmetric hydrogenation. This application is significant for the pharmaceutical industry, particularly in the efficient preparation of chiral pharmaceutical ingredients. Such ligands have shown excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Molecular Structure and Properties Analysis In the realm of molecular structure analysis, compounds like 3,5 di tert butyl 4 hydroxy benzoic acid, closely related to the queried compound, have been studied for their vibrational spectra and molecular structures. Quantum chemical calculations, combined with spectroscopic analyses, offer insights into the molecule's electronic properties and interaction potentials. Such studies provide valuable information for understanding the structure-activity relationships and drug-receptor interactions (Mathammal et al., 2016).

Chemistry and Inclusion Behavior of Amino Groups The inclusion behavior of amino group-containing compounds, particularly those with tert-butyl groups, has been explored for their potential in forming inclusion complexes with small organic molecules. This property is utilized in supramolecular chemistry for creating new materials with specific functions and characteristics, such as selective absorption and conformational flexibility depending on guest molecules (Morohashi et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

3-[[2-(2-tert-butylphenoxy)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-19(2,3)15-9-4-5-10-16(15)24-12-17(21)20-14-8-6-7-13(11-14)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANWCCKAYZPQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(benzoylamino)methyl]-2-naphthyl 4-fluorobenzoate](/img/structure/B5573259.png)

![(3S*,4S*)-4-methyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5573261.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5573266.png)

![4-[(2-ethylpyrimidin-5-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5573269.png)

![2-[4-(4-methylpiperazin-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5573279.png)

![N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5573283.png)

![N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5573287.png)

![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5573301.png)

![N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5573308.png)

![2-[4-acetyl-2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetic acid](/img/structure/B5573350.png)